Benzyl 3-formylpyrrolidine-1-carboxylate

Descripción general

Descripción

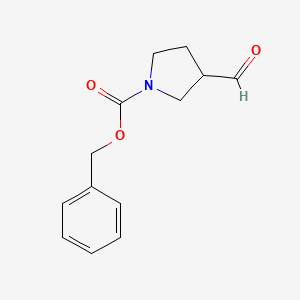

Benzyl 3-formylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H15NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl ester group and a formyl group attached to the pyrrolidine ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl 3-formylpyrrolidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 3-formylpyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 3-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

Oxidation: Benzyl 3-carboxylpyrrolidine-1-carboxylate.

Reduction: Benzyl 3-hydroxymethylpyrrolidine-1-carboxylate.

Substitution: 3-formylpyrrolidine-1-carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that Benzyl 3-formylpyrrolidine-1-carboxylate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolidine ring can enhance its antimicrobial efficacy, making it a candidate for further pharmacological studies .

Anticancer Properties

Another promising application is in cancer therapy. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that promote cell death, which is crucial in the treatment of malignancies. Further investigations are needed to optimize these compounds for clinical use .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo further transformations makes it valuable in the development of complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of pyrrolidine-based inhibitors for enzymes involved in metabolic pathways .

Catalysis

The compound has also been explored for its catalytic properties in organic reactions. Studies suggest that it can act as a catalyst in the formation of carbon-carbon bonds, which is a fundamental reaction in organic chemistry. This application opens avenues for more sustainable synthetic routes that minimize waste and improve yields .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role in polymer synthesis. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | This compound showed significant inhibition against Gram-positive bacteria with an IC50 value of 25 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with a reduction in viability by 60% at 50 µM concentration after 48 hours. |

| Study C | Organic Synthesis | Successfully used as an intermediate to synthesize novel pyrrolidine derivatives with enhanced biological activity. |

Mecanismo De Acción

The mechanism of action of benzyl 3-formylpyrrolidine-1-carboxylate depends on its specific application. In enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the enzyme or receptor.

Comparación Con Compuestos Similares

Benzyl 3-hydroxymethylpyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

Benzyl 3-carboxylpyrrolidine-1-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.

3-formylpyrrolidine-1-carboxylic acid: Lacks the benzyl ester group.

Uniqueness: Benzyl 3-formylpyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a benzyl ester group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations. The formyl group can participate in various oxidation and reduction reactions, while the benzyl ester group can undergo hydrolysis and substitution reactions. This versatility makes the compound valuable in synthetic chemistry and drug discovery.

Actividad Biológica

Benzyl 3-formylpyrrolidine-1-carboxylate (BFC) is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, as well as its potential applications in drug development.

Chemical Structure and Properties

BFC has the molecular formula and a molecular weight of approximately 233.26 g/mol. The compound features a pyrrolidine ring substituted with both a formyl group and a benzyl ester, contributing to its unique reactivity and biological profile. The structural characteristics of BFC allow it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.26 g/mol |

| Density | 1.263 g/cm³ |

| Boiling Point | 369.6 ºC |

| Flash Point | 177.4 ºC |

Biological Activities

Research indicates that BFC exhibits several notable biological activities:

1. Antimicrobial Activity

BFC has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

2. Anticancer Properties

The compound has shown promise in anticancer research, where it appears to induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. Preliminary studies indicate that BFC may inhibit tumor growth in vitro and in vivo models, warranting further investigation into its efficacy against different cancer types.

3. Enzyme Inhibition

BFC acts as a selective inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs, raising considerations for drug-drug interactions. The compound's ability to modulate enzyme activity positions it as a potential candidate for further studies in pharmacology.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of BFC involved testing against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that BFC exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Anticancer Mechanisms

In vitro assays using human cancer cell lines revealed that BFC could significantly reduce cell viability and induce apoptosis. Mechanistic studies suggested that BFC activates caspase pathways, leading to programmed cell death. These findings support the need for further exploration into BFC's role as an anticancer agent.

Comparative Analysis with Similar Compounds

BFC shares structural similarities with other pyrrolidine derivatives known for their biological activities. The following table compares BFC with related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 | 0.94 |

| tert-Butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | 0.90 |

| Benzyl 3-cyanopyrrolidine-1-carboxylate | 188846-99-3 | Similar |

These comparisons illustrate how structural variations can impact biological activity, emphasizing the unique profile of BFC among its peers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 3-formylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves functionalization of the pyrrolidine ring. A common approach is the introduction of the formyl group via oxidation of a hydroxymethyl intermediate (e.g., using Dess-Martin periodinane or Swern oxidation) followed by benzyl carboxylate protection. For example, analogous compounds like benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 69014) are synthesized via esterification of the pyrrolidine nitrogen with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Optimization includes:

- Temperature : 0–5°C for carbamate formation to minimize side reactions.

- Catalysts : Use of anhydrous conditions to prevent hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating the product.

Yield improvements (typically 60–75%) require strict control of stoichiometry and moisture-free environments.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- NMR :

- ¹H NMR : The formyl proton appears as a singlet near δ 9.5–10.0 ppm. Pyrrolidine protons show splitting patterns dependent on ring conformation (e.g., δ 3.0–4.0 ppm for N-CH₂ groups) .

- ¹³C NMR : The carbonyl carbon (C=O) of the carbamate resonates at ~155 ppm, while the formyl carbonyl appears near δ 190–200 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1650 cm⁻¹ (formyl C=O).

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅NO₃: calculated 246.11).

Interpretation must account for solvent effects and potential rotamers influencing splitting patterns.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Despite limited toxicological data for this specific compound, analogous benzyl-protected pyrrolidines (e.g., benzyl 4-aminopiperidine-1-carboxylate) require:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Toxicity studies should be prioritized due to structural similarities to compounds with incompletely characterized hazards .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound, and what challenges might arise during refinement?

- Methodological Answer : Procedure :

Data Collection : High-resolution (~0.8 Å) X-ray diffraction data from single crystals (grown via slow evaporation in ethyl acetate/hexane).

Structure Solution : Use SHELXT for phase problem resolution via dual-space methods .

Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms.

Challenges :

- Disorder : The benzyl or formyl groups may exhibit rotational disorder, requiring split-atom models.

- Twinned Data : SHELXL’s TWIN/BASF commands can address pseudo-merohedral twinning .

Validation tools (e.g., PLATON) ensure geometric accuracy and hydrogen-bonding network integrity.

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) observed for this compound under varying experimental conditions?

- Methodological Answer : Discrepancies often arise from:

- Conformational Flexibility : Pyrrolidine ring puckering alters coupling constants. Variable-temperature NMR (e.g., 25°C to −60°C) can freeze rotamers and simplify splitting .

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may stabilize specific conformers. Compare data in CDCl₃ vs. DMSO-d₆.

- Concentration-Dependent Aggregation : Dilute samples (≤10 mM) mitigate aggregation-induced shifts.

Advanced 2D techniques (e.g., NOESY) map spatial correlations to validate proposed conformers.

Q. How does the electronic environment of the formyl group in this compound influence its reactivity in nucleophilic addition reactions, and how can this be computationally modeled?

- Methodological Answer : The electron-withdrawing formyl group activates the adjacent pyrrolidine nitrogen for nucleophilic attacks. Computational approaches include:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate LUMO distribution (formyl C=O as electrophilic site).

- NBO Analysis : Quantify charge transfer between the formyl group and pyrrolidine ring .

Experimental validation: Reactivity with Grignard reagents or hydride donors (e.g., NaBH₄) to form secondary alcohols, monitored by TLC and NMR.

Q. What are the implications of conflicting toxicity data for this compound, and how should researchers design toxicity studies to address these gaps?

- Methodological Answer : Conflicting Evidence : Some analogs (e.g., benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) are labeled “no known hazards” , while others lack toxicological profiles . Study Design :

- In Vitro Assays : Cytotoxicity screening (MTT assay) in HEK293 or HepG2 cells at 1–100 µM.

- Acute Toxicity : OECD Guideline 423 for oral LD₅₀ in rodent models.

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess metabolic degradation pathways.

Precautionary handling remains critical until data is conclusive .

Propiedades

IUPAC Name |

benzyl 3-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSCBPOCONUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404973 | |

| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276872-86-7 | |

| Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 276872-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.